molecular formula C21H18FN5O2S B2692765 N-(3-fluoro-4-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 891097-20-4

N-(3-fluoro-4-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No.: B2692765
CAS No.: 891097-20-4
M. Wt: 423.47
InChI Key: AHQASVINTAHPCC-UHFFFAOYSA-N
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Description

N-(3-fluoro-4-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

The synthesis of N-(3-fluoro-4-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

    Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxyphenyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the fluoro-methylphenyl group: This can be done using electrophilic aromatic substitution.

    Thioacetamide linkage formation:

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

N-(3-fluoro-4-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

    Hydrolysis: The thioacetamide group can be hydrolyzed under acidic or basic conditions to yield corresponding acids or amides.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids or bases for hydrolysis.

Scientific Research Applications

N-(3-fluoro-4-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide has several scientific research applications:

    Medicinal Chemistry: It may be investigated for its potential as a pharmaceutical agent due to its unique structural features.

    Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its effects on biological systems.

    Materials Science: Its unique properties may make it suitable for use in the development of new materials with specific characteristics.

    Chemical Research: It can serve as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism of action of N-(3-fluoro-4-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

N-(3-fluoro-4-methylphenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide can be compared with other compounds that have similar structural motifs, such as:

    Triazolopyridazine derivatives: These compounds share the triazolopyridazine core and may have similar biological activities.

    Fluoro-methylphenyl derivatives: Compounds with this functional group may exhibit similar chemical reactivity.

    Thioacetamide derivatives: These compounds can undergo similar chemical reactions and may have comparable applications.

The uniqueness of this compound lies in its specific combination of these functional groups, which may confer distinct properties and applications.

Properties

IUPAC Name

N-(3-fluoro-4-methylphenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN5O2S/c1-13-6-7-15(11-17(13)22)23-20(28)12-30-21-25-24-19-9-8-18(26-27(19)21)14-4-3-5-16(10-14)29-2/h3-11H,12H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQASVINTAHPCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC(=CC=C4)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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